Cbz-L-bishomopropargylglycine CHA salt
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-L-bishomopropargylglycine CHA salt typically involves the protection of the amino group of L-bishomopropargylglycine with a benzyloxycarbonyl (Cbz) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. The final product is obtained by reacting the protected amino acid with cyclohexylamine to form the CHA salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Cbz-L-bishomopropargylglycine CHA salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amino acid.
Substitution: The compound can participate in substitution reactions where the Cbz group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or palladium on carbon, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include the free amino acid after deprotection, oxidized derivatives, and substituted analogs with different functional groups .
Scientific Research Applications
Cbz-L-bishomopropargylglycine CHA salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cbz-L-bishomopropargylglycine CHA salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cbz-D-bishomopropargylglycine CHA salt: A stereoisomer with similar chemical properties but different biological activity.
Cbz-L-propargylglycine CHA salt: A related compound with a shorter alkyne chain, used in similar research applications.
Uniqueness
Cbz-L-bishomopropargylglycine CHA salt is unique due to its specific structural features, such as the extended alkyne chain and the Cbz protecting group. These features confer distinct chemical reactivity and biological activity, making it a valuable tool in various scientific research fields .
Properties
IUPAC Name |
cyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4.C6H13N/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12;7-6-4-2-1-3-5-6/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18);6H,1-5,7H2/t13-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPDOCGZTGZLOU-ZOWNYOTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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